Cas no 105593-16-6 ((1R,2R,5S,7S,8R,9S,10R,11R)-5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid)

(1R,2R,5S,7S,8R,9S,10R,11R)-5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid structure
105593-16-6 structure
Nombre del producto:(1R,2R,5S,7S,8R,9S,10R,11R)-5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
Número CAS:105593-16-6
MF:C19H24O6
Megavatios:348.390266418457
CID:222302

(1R,2R,5S,7S,8R,9S,10R,11R)-5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid Propiedades químicas y físicas

Nombre e identificación

    • Gibbane-1,10-dicarboxylicacid, 4a,7,9-trihydroxy-1-methyl-8-methylene-, 1,4a-lactone, (1a,4aa,4bb,9b,10b)- (9CI)
    • 4aα,7,9β-Trihydroxy-1-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid 1,4a-lactone
    • 4a,1-(Epoxymethano)-7,9a-methanobenz[a]azulene,gibbane-1,10-dicarboxylic acid deriv.
    • GA67
    • Gibberellin A67
    • (1R,2R,5S,7S,8R,9S,10R,11R)-5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8
    • (1R,4aR,4bR,7S,9S,9aR,10S,10aR)-7,9-dihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
    • ent-10beta,13,15alpha-trihydroxy-20-norgibberell-16-ene-7,19-dioic acid 19,10-lactone
    • 7alpha,9beta-dihydroxy-1beta-methyl-8-methylidene-13-oxo-4a,1alpha-epoxymethano-4aalpha,4bbeta-gibbane-10beta-carboxylic acid
    • (1R,2R,5S,7S,8R,9S,10R,11R)-5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
    • Renchi: 1S/C19H24O6/c1-9-13(20)18-8-17(9,24)7-4-10(18)19-6-3-5-16(2,15(23)25-19)12(19)11(18)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12-,13-,16-,17+,18-,19-/m1/s1
    • Clave inchi: VSDJZJDZDIIVFU-JDZLQZPASA-N
    • Sonrisas: O1C([C@]2(C)CCC[C@]31[C@@H]2[C@H](C(=O)O)[C@]12[C@@H](C(=C)[C@](CC[C@H]13)(C2)O)O)=O

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 6
  • Recuento de átomos pesados: 25
  • Cuenta de enlace giratorio: 1
  • Complejidad: 731
  • Superficie del Polo topológico: 104
  • Xlogp3: -0.0380000000000001
Proveedores recomendados
pengshengyue
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
pengshengyue
Baoji Haoxiang Bio-technology Co.Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jincang Pharmaceutical (Shanghai) Co., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hubei Henglvyuan Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Zouping Mingyuan Import and Export Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Zouping Mingyuan Import and Export Trading Co., Ltd